![molecular formula C18H25N5OSi2 B12941846 Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 18055-47-5](/img/structure/B12941846.png)
Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide is a synthetic organic compound that features both silyl and purine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced under specific conditions to remove the silyl groups.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or nucleic acids. The silyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine moiety can interact with biological targets, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trimethylsilyl)-N-(9H-purin-6-yl)benzamide
- N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)acetamide
Uniqueness
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both silyl and purine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
18055-47-5 |
|---|---|
Fórmula molecular |
C18H25N5OSi2 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
N-trimethylsilyl-N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3 |
Clave InChI |
CAESNCKMRVIYKU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
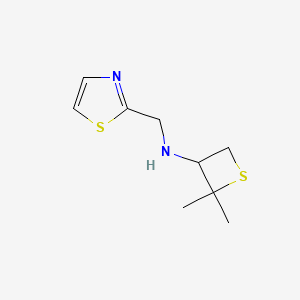
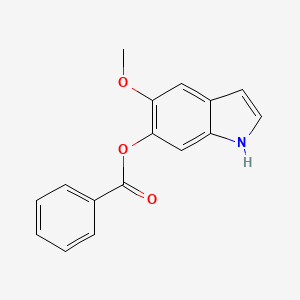
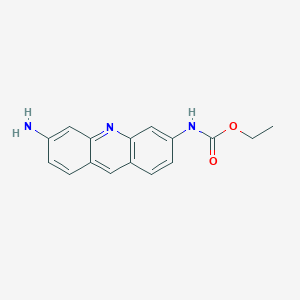
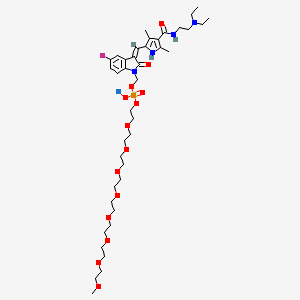

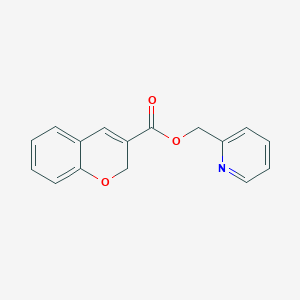

![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
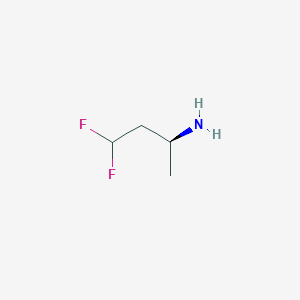
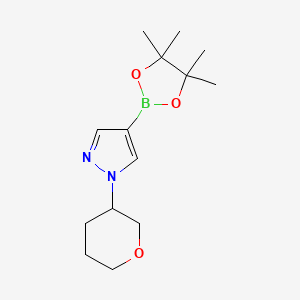
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
